

Validating the Long-Term Efficacy and Safety of Upacicalcet Sodium: A Comparative Guide

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Compound of Interest

Compound Name: Upacicalcet sodium

Cat. No.: B10829539

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This guide provides a comprehensive comparison of **Upacicalcet sodium** with other therapeutic alternatives for secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis. The information presented is based on available long-term clinical trial data, focusing on efficacy and safety, with detailed experimental protocols and visual representations of key biological pathways and study designs.

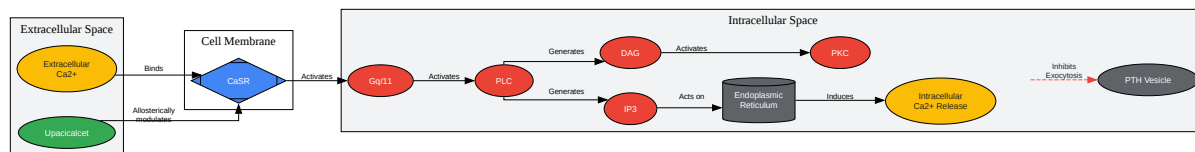
Executive Summary

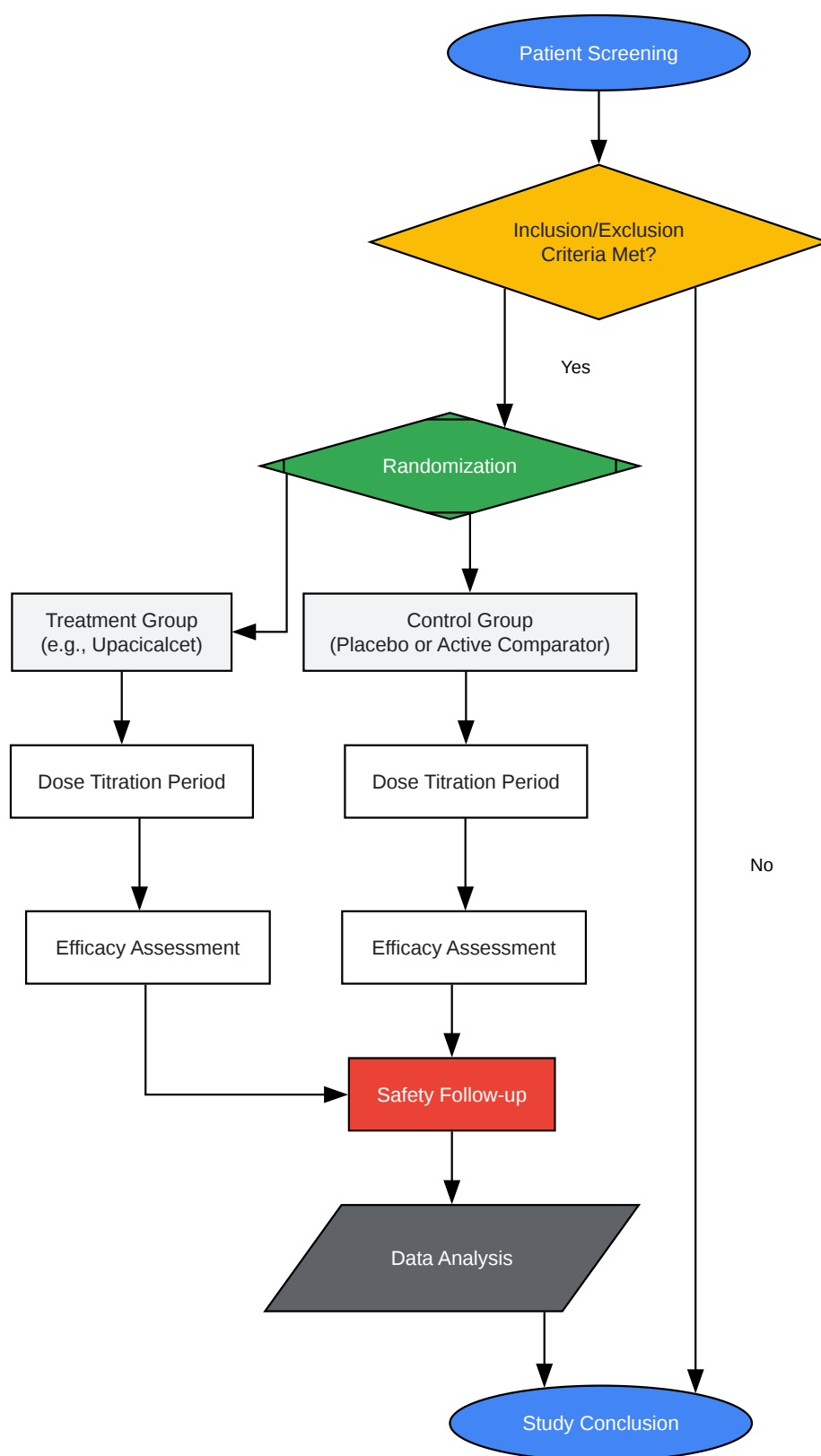
Upacicalcet sodium, a novel intravenous calcimimetic, has demonstrated significant efficacy in managing SHPT in hemodialysis patients. Clinical trial data indicates its ability to effectively reduce intact parathyroid hormone (iPTH) levels while maintaining serum calcium and phosphorus within target ranges. This guide offers a comparative analysis of Upacicalcet against other calcimimetics, such as cinacalcet and etelcalcetide, and vitamin D analogs, providing researchers with a consolidated resource for evaluating its long-term therapeutic potential.

Mechanism of Action: The Calcium-Sensing Receptor (CaSR) Signaling Pathway

Upacicalcet sodium is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells.^{[1][2][3][4][5]} By

enhancing the sensitivity of the CaSR to extracellular calcium, Upacicalcet mimics the effect of high calcium levels, thereby suppressing the synthesis and secretion of parathyroid hormone (PTH).[1] This leads to a reduction in serum iPTH, which in turn helps to normalize calcium and phosphorus levels, key factors in the pathogenesis of CKD-Mineral and Bone Disorder (CKD-MBD). The binding site of Upacicalcet on the CaSR is thought to be the amino acid binding site, which differs from other calcimimetics and may contribute to its distinct pharmacological profile.[5]





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